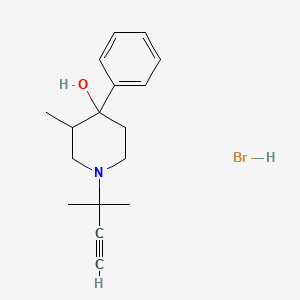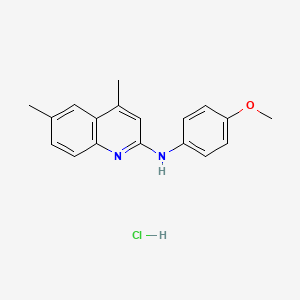![molecular formula C20H23BrO3 B5157709 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5157709.png)
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene, also known as ABPBM, is a synthetic compound that belongs to the family of benzene derivatives. It is a potent and selective antagonist of the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain modulation, inflammation, and cancer cell proliferation. In recent years, ABPBM has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene acts as a selective antagonist of the GPR55 receptor, which is a member of the G protein-coupled receptor family. GPR55 is involved in various physiological processes such as pain modulation, inflammation, and cancer cell proliferation. This compound binds to the GPR55 receptor and inhibits its activation, which leads to a decrease in the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Advantages and Limitations for Lab Experiments
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has several advantages for lab experiments. It is a potent and selective antagonist of the GPR55 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. Additionally, this compound has been shown to have potent anti-inflammatory and analgesic effects, which makes it a valuable tool for studying pain and inflammation. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, this compound has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for the study of 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene. One potential direction is to investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another potential direction is to investigate its mechanism of action and downstream signaling pathways in more detail. Additionally, future studies could focus on the development of more potent and selective GPR55 antagonists that could have even greater therapeutic potential.
Synthesis Methods
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the synthesis of 4-bromophenol, which is achieved by the reaction of phenol with bromine in the presence of a catalyst. The second step involves the synthesis of 4-(4-bromophenoxy)butanol, which is achieved by the reaction of 4-bromophenol with butanol in the presence of a strong acid. The final step involves the synthesis of this compound, which is achieved by the reaction of 4-(4-bromophenoxy)butanol with 2-methoxybenzaldehyde in the presence of a strong base and an allylating agent.
Scientific Research Applications
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
properties
IUPAC Name |
1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO3/c1-3-6-16-7-12-19(20(15-16)22-2)24-14-5-4-13-23-18-10-8-17(21)9-11-18/h3,7-12,15H,1,4-6,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZOSTXJSBARCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5157633.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5157651.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-phenoxyacetamide](/img/structure/B5157661.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5157662.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5157685.png)


![2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)

![N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157706.png)
